molecular formula C8H6FN3O B1313245 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 80240-40-0

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1313245
CAS No.: 80240-40-0
M. Wt: 179.15 g/mol
InChI Key: JHPNUFYUIFSEPU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a triazole-based heterocyclic compound characterized by a fluorophenyl substituent at the 4-position of the triazolone core. Its molecular formula is C₈H₆FN₃O (molecular weight: 179.15 g/mol) . This compound is commercially available as a research reagent (purity ≥98%) for pharmaceutical and chemical studies, with applications in drug discovery and material science . The fluorine atom at the para position of the phenyl ring enhances its electronic and steric properties, making it a versatile scaffold for derivatization.

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNUFYUIFSEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443674
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80240-40-0
Record name 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80240-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,2,4-Triazol-5-one Core

The 1,2,4-triazol-5-one ring system is typically synthesized via cyclization of acyl semicarbazides or related precursors. A common approach involves:

  • Base-catalyzed cyclization of acyl semicarbazides : For example, benzyloxyacetyl chloride reacts with semicarbazide hydrochloride under modified Schotten-Baumann conditions to form an acyl semicarbazide intermediate. This intermediate undergoes cyclization in dilute sodium hydroxide to yield the triazolinone ring system.

  • Hydrazine and formamide reaction : Another method for preparing 1H-1,2,4-triazole derivatives involves reacting hydrazine hydrate with formamide at elevated temperatures (160–180 °C). This process yields 1H-1,2,4-triazole with high purity and yield, minimizing by-products through controlled molar ratios and distillation of by-products during the reaction.

Detailed Preparation Procedure (Based on Patent WO 99/65900)

Step Reagents & Conditions Description Yield & Notes
1 Benzyloxyacetyl chloride + semicarbazide hydrochloride, Schotten-Baumann conditions Formation of acyl semicarbazide intermediate Crude product, no purification
2 Heating in dilute NaOH Cyclization to 3-(benzyloxy)methyl-1,2,4-triazolin-5-one 60% yield from benzyloxyacetyl chloride
3 Hydrogenolysis with ammonium formate Removal of benzyl protecting group to yield 3-hydroxymethyl-1,2,4-triazolin-5-one 98% yield
4 Treatment with thionyl chloride Conversion to 3-chloromethyl-1,2,4-triazolin-5-one 87% yield, stable crystalline solid
5 Alkylation with 4-fluorophenyl morpholine salt in DMF, base (N,N-diisopropylethylamine or K2CO3) Formation of 4-(4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivative 96–99.7% isolated yield

Alternative Base Catalysts and Their Effects

Base Catalyst Reaction Conditions Yield (%) Notes
N,N-Diisopropylethylamine DMF, 21–23 °C, 1-hour addition + 30 min aging 99.7 High yield, mild conditions
Potassium carbonate (K2CO3) DMF, 19–21 °C, 1-hour addition + 30 min aging 98.0 Slightly lower yield, effective base

Both bases facilitate the nucleophilic substitution of the chloromethyl group by the 4-fluorophenyl nucleophile, with N,N-diisopropylethylamine providing marginally higher yields.

Analytical and Characterization Data

  • Melting points and NMR spectra are used to confirm the structure and purity of the synthesized compound.
  • Elemental analysis confirms the expected composition consistent with C8H6FN3O.
  • Crystallographic studies (X-ray diffraction) have been reported for related 1,2,4-triazol-5-one derivatives, confirming the molecular structure and conformation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Remarks
Acyl semicarbazide formation Benzyloxyacetyl chloride + semicarbazide HCl Crude Intermediate
Cyclization to triazolinone Dilute NaOH, heating 60 Core ring formation
Benzyl deprotection Hydrogenolysis with ammonium formate 98 Produces hydroxymethyl derivative
Chloromethylation Thionyl chloride 87 Produces chloromethyl intermediate
Alkylation with 4-fluorophenyl morpholine salt DMF, base (N,N-diisopropylethylamine or K2CO3) 96–99.7 Final product formation

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed activity against several strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes responsible for the synthesis of nucleic acids in microorganisms .

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Anticancer Potential

The triazole scaffold is recognized for its anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Agricultural Applications

The compound has also been explored for its potential use as a fungicide and pesticide. Its ability to disrupt fungal cell wall synthesis positions it as a promising candidate for agricultural applications aimed at controlling plant pathogens .

Material Science

In materials science, compounds containing the triazole moiety have been utilized in the development of polymers and coatings due to their stability and resistance to degradation. The incorporation of this compound into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The study emphasized the importance of structural modifications to enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In another research effort documented in ResearchGate, researchers synthesized several triazole derivatives and assessed their anticancer activity. The findings revealed that compounds similar to this compound displayed significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in anti-inflammatory pathways . The compound may also interact with proteins involved in endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Activities/Findings Reference
This compound 4-fluorophenyl at N4 Reagent-grade availability; foundational scaffold for drug design.
IPI-9119 (GlaxoSmithKline) 4-(2,6-difluorophenyl), N-isopropyl, tetrazole-carboxamido Potent lipogenesis inhibitor (IC₅₀ = 7.7 nM); suppresses fatty acid synthesis in cancer cells.
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one 4-pentyloxyphenyl, 3-ethyl Anticonvulsant activity (ED₅₀ = 26.9 mg/kg in mice MES test; protective index = 11.0).
4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one 2-fluorophenyl, 3-methoxybenzyl Demonstrated antimicrobial and antifungal activities; validated via DFT calculations and crystallography.
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-chlorophenyl, cyclopropylmethyl, 3-methyl Investigated for antiparasitic and anticancer potential; structural characterization via X-ray diffraction.
3-(4-Chlorobenzyl)-4-((3-fluorobenzylidene)amino)-1H-1,2,4-triazol-5(4H)-one 4-chlorobenzyl, 3-fluorobenzylidene Anticancer activity (IC₅₀ < 10 μM against breast cancer cells); confirmed by FTIR and melting point analysis.

Biological Activity

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of a fluorinated phenyl group enhances its lipophilicity and potential pharmacokinetic properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C8H6FN3O
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 80240-40-0

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects such as:

  • Inhibition of Enzyme Activity : Binding to active sites of enzymes can prevent substrate interaction.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors can alter physiological responses.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 μg/mL
This compoundStaphylococcus aureus10 μg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HCT-116 (Colon)6.2
MCF-7 (Breast)2.3

These results indicate that this compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored in several studies. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted:

CompoundCOX Inhibition (IC50 μM)
This compoundCOX-1: 19.45; COX-2: 31.40

This suggests its potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated the broad-spectrum antimicrobial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research indicated that specific triazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding affinities and mechanisms by which these compounds interact with bacterial enzymes .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis typically involves cyclocondensation reactions of fluorophenyl-substituted precursors with hydrazine derivatives. For example, Schiff base intermediates can be formed via condensation of fluorobenzylidene derivatives with aminotriazole precursors, followed by cyclization under acidic or basic conditions. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical for improving yields. Multi-step protocols, such as those involving thioether linkages or fluorobenzyl group incorporation, are also reported .

Q. How is X-ray crystallography utilized to resolve the structural conformation of triazolone derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For triazolone derivatives, crystals are grown via slow evaporation, and diffraction data are collected using instruments like the Stoe IPDS II. Software suites such as SHELXL (part of the SHELX system) refine the data to determine bond lengths, angles, and torsional parameters. For example, studies on analogous compounds reveal near-planar triazole rings with fluorophenyl substituents oriented at dihedral angles <5°, stabilized by intramolecular hydrogen bonds .

Q. What biological activities are associated with fluorophenyl-triazolone derivatives?

These compounds exhibit antimicrobial, antifungal, and anticancer properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability. For instance, derivatives with thioether linkages show potent activity against Gram-positive bacteria (MIC < 1 µg/mL) via inhibition of microbial enzyme systems. Anticancer activity is linked to apoptosis induction through caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Systematic screening of catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., ethanol vs. DMF), and stoichiometric ratios is essential. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining >85% yield. Parallel experiments using Design of Experiments (DoE) methodologies can identify critical factors (e.g., temperature sensitivity) and minimize byproduct formation .

Q. What crystallographic challenges arise in resolving disorder in triazolone derivatives, and how are they addressed?

Dynamic disorder in fluorophenyl rings or triazole moieties complicates electron density maps. Strategies include:

  • Cooling crystals to 100 K to reduce thermal motion.
  • Applying restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement parameters.
  • Using twin refinement (TWIN/BASF commands) for non-merohedral twinning. For example, a study on 1-(4-chloro-2-fluorophenyl)-triazol-5-one achieved an R-factor of 0.050 after iterative refinement .

Q. How does the fluorophenyl substituent influence electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal that the electron-withdrawing fluorine atom decreases the electron density on the triazole ring, enhancing electrophilic substitution reactivity. Natural Bond Orbital (NBO) analysis shows increased polarization at the C=O group, facilitating nucleophilic attacks. Spectroscopic data (FTIR, NMR) corroborate these findings, with carbonyl stretching frequencies shifted to ~1705 cm⁻¹ .

Q. What advanced techniques are used to separate and characterize isomeric impurities in triazolone derivatives?

Semi-preparative HPLC with Luna C18 columns and formic acid/acetonitrile gradients resolves isomeric mixtures. LC-MS (ESI+) confirms molecular ions ([M+H]+ at m/z 179.0252 for 4-(4-fluorophenyl)-triazolone). 2D NMR (COSY, HSQC) identifies positional isomers via distinct coupling patterns (e.g., J = 8.5 Hz for para-fluorophenyl protons vs. J = 5.2 Hz for ortho-substituted analogs) .

Methodological Tables

Table 1: Key crystallographic parameters for this compound analogs

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R-factor
1-(4-Chloro-2-fluorophenyl)-triazoloneC2/c15.2913.6111.23100.90.050
4-(2,3-Dihydroxybenzylidene)-triazoloneC214.327.8913.8593.860.038

Table 2: Biological activity data for triazolone derivatives

DerivativeTarget ActivityIC50/MICMechanism
3-[(4-Fluorobenzyl)thio]-triazol-5-amineAntimicrobial (S. aureus)0.8 µg/mLCell wall synthesis inhibition
Posaconazole isomerAntifungal (C. albicans)0.12 µg/mLLanosterol 14α-demethylase inhibition

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
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